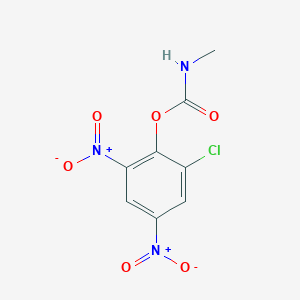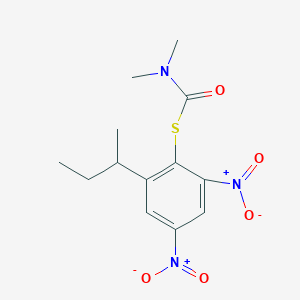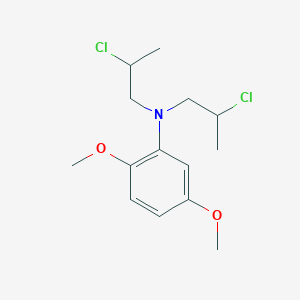
n,n-Bis(2-chloropropyl)-2,5-dimethoxyaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
n,n-Bis(2-chloropropyl)-2,5-dimethoxyaniline: is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of two 2-chloropropyl groups and two methoxy groups attached to the aniline ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of n,n-Bis(2-chloropropyl)-2,5-dimethoxyaniline typically involves the reaction of 2,5-dimethoxyaniline with 2-chloropropyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The reaction can be represented as follows:
2,5-dimethoxyaniline+22-chloropropyl chloride→this compound+2HCl
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: n,n-Bis(2-chloropropyl)-2,5-dimethoxyaniline can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding quinone derivatives under the influence of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reduction of this compound can lead to the formation of amine derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, potassium carbonate, amines, thiols, alkoxides.
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Major Products:
Substitution: Various substituted aniline derivatives.
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Aplicaciones Científicas De Investigación
n,n-Bis(2-chloropropyl)-2,5-dimethoxyaniline has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Material Science: It can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is studied for its interactions with biological macromolecules such as proteins and nucleic acids.
Mecanismo De Acción
The mechanism of action of n,n-Bis(2-chloropropyl)-2,5-dimethoxyaniline involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on proteins or DNA, leading to alterations in their structure and function. This can result in various biological effects, including inhibition of enzyme activity or disruption of cellular processes.
Comparación Con Compuestos Similares
- n,n-Bis(2-chloropropyl)aniline
- n,n-Bis(2-chloropropyl)-4-methoxyaniline
- n,n-Bis(2-chloropropyl)fluoranthen-3-amine
Comparison:
- n,n-Bis(2-chloropropyl)-2,5-dimethoxyaniline is unique due to the presence of two methoxy groups on the aniline ring, which can influence its chemical reactivity and biological activity.
- n,n-Bis(2-chloropropyl)aniline lacks the methoxy groups, which may result in different reactivity and applications.
- n,n-Bis(2-chloropropyl)-4-methoxyaniline has only one methoxy group, potentially leading to different steric and electronic effects.
- n,n-Bis(2-chloropropyl)fluoranthen-3-amine contains a fluoranthene moiety, which can impart distinct properties compared to the aniline derivatives.
Propiedades
Número CAS |
27077-23-2 |
|---|---|
Fórmula molecular |
C14H21Cl2NO2 |
Peso molecular |
306.2 g/mol |
Nombre IUPAC |
N,N-bis(2-chloropropyl)-2,5-dimethoxyaniline |
InChI |
InChI=1S/C14H21Cl2NO2/c1-10(15)8-17(9-11(2)16)13-7-12(18-3)5-6-14(13)19-4/h5-7,10-11H,8-9H2,1-4H3 |
Clave InChI |
WTWHRJIGPIZBHA-UHFFFAOYSA-N |
SMILES canónico |
CC(CN(CC(C)Cl)C1=C(C=CC(=C1)OC)OC)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Hydroxy-2,9-dimethyl-1,3,4,6,7,8-hexahydropyrido[3,4-b]indol-5-one](/img/structure/B14004510.png)
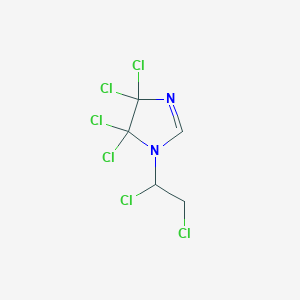
![3-{3-[(Dibenzylamino)methyl]-4-hydroxyphenyl}-3-azaspiro[5.5]undecane-2,4-dione](/img/structure/B14004521.png)
![2-[4-(Diethoxyphosphorylmethyl)phenyl]-1,3-benzoxazole](/img/structure/B14004524.png)
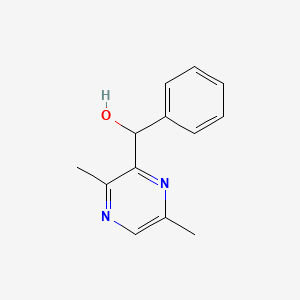
![3-fluoro-N-[(Z)-(5-pyrimidin-2-ylsulfanylfuran-2-yl)methylideneamino]benzamide](/img/structure/B14004544.png)
![2-[4-(Dimethylamino)pyrazolo[3,4-d]pyrimidin-1-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B14004545.png)
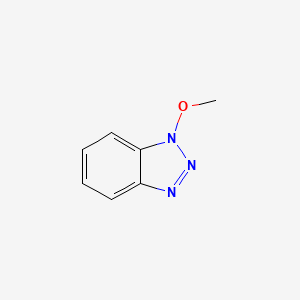
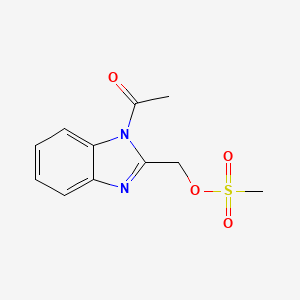
![(7R,8AR)-7-fluorooctahydropyrrolo[1,2-a]pyrazine dihydrochloride](/img/structure/B14004555.png)
